molecular formula C14H18N2O3 B2618695 N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide CAS No. 1444689-22-8

N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide

Cat. No. B2618695
CAS RN: 1444689-22-8
M. Wt: 262.309
InChI Key: NKCZLIMWRMTZJX-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, also known as CMMPA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which plays a crucial role in the degradation of endocannabinoids. The inhibition of FAAH by CMMPA has been shown to enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves the inhibition of FAAH. This enzyme plays a crucial role in the degradation of endocannabinoids, which are signaling molecules that play a role in a range of physiological processes. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide have been extensively studied in scientific research. These effects include pain relief, reduction in inflammation, and improvements in mood. N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has also been shown to have anti-tumor properties and can enhance the efficacy of chemotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in lab experiments include its potency and specificity in inhibiting FAAH. It is also a well-characterized compound, and its effects have been extensively studied. However, one limitation of using N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide is its potential toxicity, which can limit its use in certain contexts.

Future Directions

There are several future directions for the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide. One area of interest is the development of analogs of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide that can enhance its potency and specificity. Another area of interest is the study of the effects of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in combination with other drugs, such as opioids, to enhance pain relief. Additionally, the potential use of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide in the treatment of other conditions, such as epilepsy and neurodegenerative diseases, is an area of ongoing research.
In conclusion, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, or N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide, is a potent inhibitor of FAAH that has been extensively studied in scientific research. Its ability to enhance the levels of endocannabinoids has led to a range of physiological and biochemical effects, including pain relief, reduction in inflammation, and improvements in mood. While there are limitations to its use, such as potential toxicity, the study of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide and its analogs is an area of ongoing research with significant potential for future applications.

Synthesis Methods

The synthesis of N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide involves several steps, including the reaction of 2-phenoxypropanoic acid with thionyl chloride to form 2-phenoxypropanoyl chloride. This is followed by the reaction of the resulting compound with N-(1-cyano-2-methoxy-1-methylethyl)amine to form N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide.

Scientific Research Applications

N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide has been extensively studied in scientific research due to its ability to inhibit FAAH. This enzyme is involved in the regulation of a range of physiological processes, including pain sensation, inflammation, and mood. By inhibiting FAAH, N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide can enhance the levels of endocannabinoids, which can lead to a range of effects. These effects have been studied in a range of contexts, including pain relief, anxiety, and depression.

properties

IUPAC Name

N-(2-cyano-1-methoxypropan-2-yl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-11(19-12-7-5-4-6-8-12)13(17)16-14(2,9-15)10-18-3/h4-8,11H,10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKCZLIMWRMTZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(COC)C#N)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methoxy-1-methylethyl)-2-phenoxypropanamide

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